molecular formula C2H3ClO<br>ClCH2CHO<br>C2H3ClO B151913 Chloroacetaldehyde CAS No. 107-20-0

Chloroacetaldehyde

Cat. No. B151913
CAS RN: 107-20-0
M. Wt: 78.5 g/mol
InChI Key: QSKPIOLLBIHNAC-UHFFFAOYSA-N
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Description

Chloroacetaldehyde is a compound that has been studied in various contexts due to its biological and chemical significance. It is a metabolite of several industrial chemicals and pharmaceuticals, including vinyl chloride and cyclophosphamide, and has been identified in the urine of rats after administration of cyclophosphamide . Chloroacetaldehyde is also known to react with DNA, forming adducts that can lead to errors during DNA synthesis , and has been shown to be mutagenic in bacterial test systems .

Synthesis Analysis

The synthesis of chloroacetaldehyde and its derivatives has been explored in several studies. For instance, chloroacetaldehyde-1-14C was synthesized from glycerol-2-14C for use in enzyme studies and chemical modification of tRNA . Additionally, the enantioselective catalytic α-chlorination of aldehydes to generate α-chloro aldehydes, an important chiral synthon, has been achieved using enamine catalysis .

Molecular Structure Analysis

The molecular structure of chloroacetaldehyde and its reaction products has been a subject of investigation. For example, the reaction of chloroacetaldehyde with cytosine and adenine residues in nucleotides leads to the formation of stable hydrated etheno derivatives, which under physiological conditions can convert to ethenocytosine and ethenoadenine . The structure of trichloroacetaldehyde modified oligonucleotides has also been elucidated, revealing the incorporation of chloral atoms between the 5'-oxygen and phosphorus atoms of an internucleotide linkage .

Chemical Reactions Analysis

Chloroacetaldehyde is involved in various chemical reactions. It has been shown to be a potent inhibitor of DNA synthesis in animal cells , and its reaction with DNA-like polymers results in the formation of etheno-adducts that impair the ability of DNA polymerase to direct DNA synthesis . The compound also participates in the carbonylation of trichloroacetaldehyde in concentrated sulfuric acid, leading to the synthesis of dioxolanones .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetaldehyde have been inferred from its reactivity and interaction with biological molecules. Its mutagenic properties have been demonstrated through bacterial tests, suggesting that it is a highly reactive compound capable of inducing mutations . The inhibitory effects of chloroacetaldehyde on DNA synthesis suggest that it interacts strongly with DNA, leading to significant biological consequences .

Scientific Research Applications

1. Wastewater Treatment

Chloroacetaldehyde is a challenging compound in petrochemical wastewater due to its toxicity and resistance to conventional treatment. A study by Tian, Zhou, and Wang (2020) found that zero valent iron enhanced hydrolytic acidification technology can effectively detoxify chloroacetaldehyde. This method increased the dechlorination ratio and reduced cell death, making it a promising approach for treating toxic petrochemical wastewater (Tian, Zhou, & Wang, 2020).

2. Antitumor Properties

Chloroacetaldehyde, a metabolite of ifosfamide, exhibits cytotoxicity towards tumor cells. Brüggemann et al. (2006) showed that it reduces ATP levels in tumor cells, causes DNA strand breaks, and inhibits DNA synthesis. This suggests a potential antitumor mechanism, although high concentrations are needed, limiting its clinical relevance (Brüggemann et al., 2006).

3. Mechanism of Cell Death

A study by Takahashi et al. (2007) demonstrated that chloroacetaldehyde induces necrotic cell death in human osteosarcoma cells. This occurs due to a decrease in intracellular thiols, disruption of mitochondrial membrane potential, and depletion of cellular ATP, highlighting its toxicological properties (Takahashi et al., 2007).

4. Protective Measures against Toxicity

Schwerdt et al. (2007) found that compounds like mesna and cysteine can prevent chloroacetaldehyde-induced cell death in human proximal tubule cells. This suggests potential protective strategies against renal toxicity during ifosfamide chemotherapy (Schwerdt et al., 2007).

5. DNA Damage and Mutagenesis

Choi and Pfeifer (2004) studied the mutational effects of chloroacetaldehyde in DNA. They found that it causes C/G to T/A transitions and C/G to A/T transversions, indicating its potential as a mutagenic agent (Choi & Pfeifer, 2004).

6. Detection of Extrahelical DNA

Daujotytė et al. (2008) utilized chloroacetaldehyde for mapping extrahelical cytosines in DNA-protein complexes. This method helps in understanding DNA-protein interactions and the role of base flipping in various biological processes (Daujotytė et al., 2008).

7. Drinking Water Analysis

Koudjonou and Lebel (2006) investigated the stability and fate of chloroacetaldehyde in drinking water. Their findings on its speciation and stability contribute to understanding the presence of chlorinated acetaldehydes in water supplies (Koudjonou & Lebel, 2006).

Safety And Hazards

Chloroacetaldehyde is an alkylating agent and poses several hazards. It is harmful if swallowed or inhaled . It can cause irritation to the skin, eyes, and mucous membrane, and can cause skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant papers on Chloroacetaldehyde include studies on its role as a nephrotoxic metabolite of ifosfamide , its use in the synthesis of pyrroles , and its toxicity values .

properties

IUPAC Name

2-chloroacetaldehyde
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InChI

InChI=1S/C2H3ClO/c3-1-2-4/h2H,1H2
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InChI Key

QSKPIOLLBIHNAC-UHFFFAOYSA-N
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Canonical SMILES

C(C=O)Cl
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Molecular Formula

C2H3ClO, Array
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DSSTOX Substance ID

DTXSID4020292
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Molecular Weight

78.50 g/mol
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Physical Description

2-chloroethanal appears as a clear colorless liquid with a pungent odor. Flash point about 190 °F. Corrosive to skin and mucous membranes. It is very toxic by inhalation., Colorless liquid with an acrid, penetrating odor; Note: Typically found as a 40% aqueous solution; [NIOSH], Liquid, CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with an acrid, penetrating odor. Typically found as a 40% aqueous solution., Colorless liquid with an acrid, penetrating odor. [Note: Typically found as a 40% aqueous solution.]
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Boiling Point

185 °F at 760 mmHg (NTP, 1992), 85.5 °C, Platelets from water; bp: 85.5 °C with decomposition into water and chloraldehyde; mp 43-50 °C; soluble in water, alcohol, ether /Chloroacetaldehyde hemihydrate/, 85-100 °C (40% solution), 186 °F
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Flash Point

190 °F (NTP, 1992), 87 °C, 190 °F (87.7 °C) CLOSED CUP, 88 °C c.c., 190 °F (40% solution)
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Miscible in all proportions with water, Soluble in ether, Soluble in acetone and methanol, Solubility in water: miscible, Miscible
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Density

1.19 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.19 g/cu cm at 25 °C, Relative density (water = 1): 1.19 (40% solution), 1.19 (40% solution)
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Vapor Density

2.7 (40% aqueous solution) (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.7, 2.7
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Vapor Pressure

100 mmHg at 113 °F (40% aqueous solution) (NTP, 1992), 64.3 [mmHg], Vapor pressure, kPa at 20 °C: 13.3, 100 mmHg
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Mechanism of Action

2-Chloroacetaldehyde a metabolic breakdown product of vinyl-chloride, was reacted with pyrimidine nucleosides in methanol to study adduct formation. After trimethylsilylation, products were analyzed by combined gas chromatography and mass spectrometry (GC/MS). Reaction of 3-methyluridine with 2-chloroacetaldehyde indicated that it can react with both the 3-methyluracil and ribose moieties. Molecular ions suggest that 2-chloroacetaldehyde attaches a 1-hydroxy-2-chloroethyl group to the 3-methyluracil moiety. 2-Chloroacetaldehyde not only formed etheno derivatives and oxoethyl adducts, respectively, but also yielded other types of adducts with nucleic acids. 2-Chloroacetaldehyde reacted with free nucleosides or single stranded nucleic acids to yield cyclic etheno derivatives. Model nucleosides (cytosine or uracil) in which the most nucleophilic site (the N-3 position) was blocked by a methyl group were treated with 2-chloroacetaldehyde to investigate whether these adducts are formed in native DNA. GC/MS analyses suggested that 2-chloroacetaldehyde can add a 2-chlorovinyl group to 3-methylcytosine.
Record name CHLOROACETALDEHYDE
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Product Name

Chloroacetaldehyde

Color/Form

Colorless liquid [Note: Typically found as a 40% aqueous solution]

CAS RN

107-20-0
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Melting Point

3 °F (USCG, 1999), -16.3 °C, 16 °C (40% solution), 3 °F (40% solution), -3 °F (40% solution)
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Record name Chloroacetaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroacetaldehyde
Reactant of Route 2
Chloroacetaldehyde
Reactant of Route 3
Chloroacetaldehyde
Reactant of Route 4
Chloroacetaldehyde
Reactant of Route 5
Chloroacetaldehyde
Reactant of Route 6
Chloroacetaldehyde

Citations

For This Compound
9,460
Citations
SY Kimura, Y Komaki, MJ Plewa… - Environmental science & …, 2013 - ACS Publications
… Chloroacetaldehyde stock solution was stored at 4 C, at which it was found to be stable for several months. Chloroacetaldehyde … so that the initial chloroacetaldehyde concentration and …
Number of citations: 57 pubs.acs.org
J McCann, V Simmon… - Proceedings of the …, 1975 - National Acad Sciences
… of chloroacetaldehyde indicates it has a high probability of being a carcinogen. We are not aware of any studies on the carcinogenicity of chloroacetaldehyde… to chloroacetaldehyde that …
Number of citations: 268 www.pnas.org
FP Guengerich, WM Crawford Jr, PG Watanabe - Biochemistry, 1979 - ACS Publications
… 2-Chloroacetaldehyde was reduced by horse liver alcohol dehydrogenase in the presence of NADH and oxidized by yeast aldehyde dehydrogenase in the presence of NAD+. The …
Number of citations: 148 pubs.acs.org
SK Brüggemann, K Radike, K Braasch… - Cancer chemotherapy …, 2006 - Springer
… The aim of this study was to further elucidate chloroacetaldehyde’s mode of action. Methods… after exposure to chloroacetaldehyde. Further, the effect of chloroacetaldehyde on DNA-…
Number of citations: 32 link.springer.com
FB Daniel, AB DeAngelo, JA Stober, GR Olson… - … and Applied Toxicology, 1992 - Elsevier
The chlorinated acetaldehydes, chloral hydrate (CH) and 2-chloroacetaldehyde (CAA), have been identified as chlorination by-products in finished drinking water supplies. Although …
Number of citations: 215 www.sciencedirect.com
WH Lawrence, EO Dillingham, JE Turner… - Journal of Pharmaceutical …, 1972 - Elsevier
Chloroacetaldehyde, a probable metabolite of 2-chloroethanol (ethylene chlorohydrin), was studied in a number of in vivo animal systems, in in vitro hemolysis tests, and in tissue …
Number of citations: 52 www.sciencedirect.com
JR Durig, HV Phan, TS Little… - Journal of Molecular …, 1989 - Elsevier
Structural parameters for both the more stable s-cis (chlorine atom s-cis to the aldehyde hydrogen atom) and high energy s-trans conformers of chloroacetaldehyde, ClCH 2 CHO, have …
Number of citations: 27 www.sciencedirect.com
FP Guengerich - Chemical research in toxicology, 1992 - ACS Publications
… to 2-chloroacetaldehyde have been known for some … Chlorooxirane and 2-chloroacetaldehyde can show similar … -chlorooxirane (and not 2- chloroacetaldehyde) is the main entity …
Number of citations: 114 pubs.acs.org
S Dyngeseth, H Schei, K Hagen - Journal of molecular structure, 1983 - Elsevier
The molecular structure and conformation of chloroacetaldehyde have been studied by gas-phase electron diffraction at a nozzle temperature of 42C. The molecules exist as a mixture …
Number of citations: 28 www.sciencedirect.com
GJ Karabatsos, DJ Fenoglio - Journal of the American Chemical …, 1969 - ACS Publications
… 4The report5 that chloroacetaldehyde exists essentially in conformation I, when taken … We wish to discuss in this paper the conformational analysis of chloroacetaldehyde and …
Number of citations: 55 pubs.acs.org

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